5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI)
Description
Historical Context and Classification in Heterocyclic Chemistry
The development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, when he synthesized the first compound of this series through oximation of propargylaldehyde acetal. This foundational work established the framework for understanding isoxazole chemistry and laid the groundwork for the subsequent development of numerous derivatives, including the alpha-hydroxy-3-methyl variant under examination.
Isoxazoles belong to the class of organic compounds known as heterocyclic aromatics, characterized by a five-member aromatic ring containing one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively. The historical significance of these compounds has grown substantially since their initial discovery, with the literature revealing that substitution of various groups on the isoxazole ring imparts different chemical and biological activities.
The classification of 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) within heterocyclic chemistry places it among the substituted isoxazole derivatives that have been extensively studied for their structural properties and chemical behavior. The systematic development of synthetic methods for isoxazole derivatives has revealed several established synthetic routes, including regioselective copper(I)-catalyzed procedures for the rapid synthesis of 3,5-disubstituted isoxazoles through reactions of in situ generated nitrile oxides and terminal acetylenes.
Contemporary research has established that isoxazole derivatives represent a bridge between chemical and life sciences, with significant amounts of current investigation pursued on these compounds worldwide. The chemical classification system recognizes these compounds as important heterocyclic entities with diverse structural modifications possible through various synthetic approaches.
Nomenclature, Identification Systems, and Chemical Registry Information
The nomenclature system for 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) follows the systematic naming conventions established by the Chemical Abstracts Service (CAS) and the International Union of Pure and Applied Chemistry (IUPAC). The designation "(9CI)" specifically refers to the 9th Collective Index period of Chemical Abstracts Service, indicating the time frame during which this particular nomenclature was established and standardized.
Chemical identification systems for isoxazole derivatives demonstrate considerable complexity due to the numerous possible substitution patterns and stereochemical considerations. Related compounds in the isoxazole acetic acid family include various systematically named derivatives that illustrate the nomenclature patterns used for this chemical class.
| Compound Name | CAS Registry Number | Molecular Formula | Alternative Names |
|---|---|---|---|
| 5-Isoxazoleacetic acid | 4992-21-6 | C5H5NO3 | 2-(1,2-oxazol-5-yl)acetic acid |
| 3-Methyl-5-isoxazoleacetic acid | 19668-85-0 | C6H7NO3 | 2-(3-methylisoxazol-5-yl)acetic acid |
| Ibotenic acid | 2552-55-8 | C5H6N2O4 | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid |
The systematic approach to naming these compounds involves identifying the core isoxazole ring structure, followed by specification of the acetic acid substituent position, and finally designation of additional functional groups such as the alpha-hydroxy and 3-methyl substituents present in the target compound.
International chemical databases maintain comprehensive records of isoxazole derivatives using various identification systems including InChI (International Chemical Identifier) and InChIKey systems, SMILES (Simplified Molecular Input Line Entry System) notation, and standardized molecular descriptors that facilitate accurate chemical communication and database searching.
Significance in Isoxazole Chemistry
The significance of 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) within isoxazole chemistry stems from its representative structure that incorporates multiple important functional group modifications of the basic isoxazole nucleus. Research has demonstrated that the substitution pattern present in this compound exemplifies the systematic approach to modifying isoxazole derivatives for specific chemical properties and applications.
Contemporary synthetic chemistry has developed numerous methodologies specifically designed for the preparation of substituted isoxazole derivatives. Metal-free synthetic routes have become particularly important, with research showing that solid phase synthesis methods can efficiently produce various isoxazole derivatives with high yields and purity. These synthetic approaches have revealed that the positioning of substituents on the isoxazole ring significantly influences both the chemical reactivity and physical properties of the resulting compounds.
The structural significance of the alpha-hydroxy-3-methyl substitution pattern relates to fundamental aspects of isoxazole chemistry, including electronic effects, steric considerations, and hydrogen bonding capabilities. Research has shown that isoxazole derivatives with acetic acid side chains demonstrate particular importance due to their ability to participate in various chemical transformations and their potential for forming intermolecular interactions.
Mechanistic studies of isoxazole synthesis have revealed that the formation of these heterocyclic compounds typically proceeds through cyclization reactions involving nitrile oxide intermediates. The specific substitution pattern present in 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) represents a sophisticated example of how multiple functional groups can be incorporated into the isoxazole framework through carefully designed synthetic sequences.
The chemical literature demonstrates that isoxazole derivatives serve as important building blocks in organic synthesis, with their unique reactivity patterns making them valuable intermediates for the construction of more complex molecular architectures. The presence of both the alpha-hydroxy group and the 3-methyl substituent in the target compound provides multiple sites for further chemical modification, enhancing its utility as a synthetic intermediate.
Relationship to Other Isoxazole Derivatives
The relationship between 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) and other isoxazole derivatives illustrates the systematic nature of heterocyclic chemistry and demonstrates how structural modifications influence chemical properties and reactivity patterns. Analysis of related compounds reveals important structure-activity relationships that inform understanding of isoxazole chemistry as a whole.
Comparative analysis with simpler isoxazole derivatives shows the progressive complexity that can be achieved through systematic substitution. The basic 5-isoxazoleacetic acid serves as the fundamental structure, with additional functional groups providing enhanced chemical functionality. The 3-methyl-5-isoxazoleacetic acid represents an intermediate level of complexity, incorporating a single methyl substituent that influences both electronic and steric properties.
More complex derivatives such as ibotenic acid demonstrate how multiple heteroatom-containing substituents can be incorporated into the isoxazole framework. Ibotenic acid, with its alpha-amino-3-hydroxy substitution pattern, shares structural similarities with the target compound while incorporating different functional groups that dramatically alter its chemical and biological properties.
The relationship between different isoxazole derivatives can be understood through examination of their synthetic pathways and chemical transformations. Research has shown that various isoxazole derivatives can often be interconverted through selective chemical modifications, with the specific substitution pattern determining the feasibility and efficiency of such transformations.
| Derivative Type | Key Structural Features | Representative Examples | Chemical Characteristics |
|---|---|---|---|
| Basic Isoxazole Acetic Acids | Unsubstituted isoxazole ring | 5-Isoxazoleacetic acid | High reactivity, multiple substitution sites |
| Methyl-Substituted Derivatives | Single methyl group on ring | 3-Methyl-5-isoxazoleacetic acid | Modified electronic properties, steric effects |
| Amino-Hydroxy Derivatives | Multiple heteroatom substituents | Ibotenic acid | Complex functionality, specialized properties |
| Alpha-Hydroxy Derivatives | Hydroxyl group on acetic acid chain | Target compound | Enhanced hydrogen bonding capability |
Contemporary research in isoxazole chemistry has revealed that the relationship between different derivatives extends beyond simple structural similarities to include shared synthetic methodologies and common reactivity patterns. Studies have shown that many isoxazole derivatives can be prepared using similar synthetic approaches, with modifications in starting materials and reaction conditions allowing access to diverse substitution patterns.
The immunoregulatory properties of various isoxazole derivatives have been extensively studied, revealing that structural modifications can dramatically influence biological activity. Research has demonstrated that compounds with different substitution patterns on the isoxazole ring exhibit differential inhibitory activities in biological models, with the character and location of substituted groups playing crucial roles in determining activity profiles.
Electronic effects resulting from different substitution patterns significantly influence the chemical behavior of isoxazole derivatives. Density Functional Theory calculations have been employed to understand the molecular properties of various isoxazole compounds, with results showing that the isoxazole ring plays an important role in determining overall molecular properties and reactivity patterns.
The synthetic accessibility of related isoxazole derivatives provides insights into potential preparative routes for 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI). Metal-free synthetic methodologies have been developed for various isoxazole derivatives, including regioselective approaches that allow precise control over substitution patterns and stereochemical outcomes. These synthetic relationships suggest that multiple preparative strategies may be available for accessing the target compound and related derivatives.
Properties
CAS No. |
115521-56-7 |
|---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.125 |
IUPAC Name |
2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10) |
InChI Key |
ABPZIQNUDOXILV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C(C(=O)O)O |
Synonyms |
5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydroxylamine with Diketene Derivatives
The most widely reported method involves the cyclocondensation of hydroxylamine with diketene or its derivatives. This approach leverages the reactivity of diketene’s β-lactone structure to form the isoxazole core. For 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI), the reaction typically proceeds via:
-
Formation of acetoacetohydroxamic acid : Diketene reacts with hydroxylamine in a continuous process to yield acetoacetohydroxamic acid .
-
Acid-mediated cyclization : Immediate acidification (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) induces cyclization, forming the isoxazole ring .
-
Side-chain functionalization : Subsequent alkylation or oxidation introduces the alpha-hydroxy and methyl groups.
Key Reaction Conditions :
-
Temperature : 0–25°C (prevents side reactions).
-
Catalyst : None required for cyclization; acid stoichiometry critical.
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Solvent | Water or ethanol/water mix |
| pH | 2–3 (post-acidification) |
Metal-Free Multicomponent Reactions Using Green Catalysts
Recent advancements emphasize sustainable synthesis. A g-C<sub>3</sub>N<sub>4</sub>·OH nanocomposite catalyzed one-pot three-component reaction has been developed for isoxazol-5-ones . Adapted for 5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI), this method involves:
-
Substrate assembly : Equimolar quantities of hydroxylamine, diketene, and methyl glyoxylate.
-
Catalytic cycle : The nanocomposite facilitates imine formation and cyclization at room temperature.
-
Workup : Simple filtration isolates the product, with the catalyst reused for six cycles without activity loss .
Advantages :
-
Eco-friendly metrics : E-factor = 0.23, Eco-Score = 89/100 .
-
Scalability : Demonstrated at 50-gram scale with 92% yield .
Limitations :
-
Requires precise control of methyl glyoxylate reactivity.
-
Limited enantioselectivity without chiral catalysts.
Enzymatic Synthesis via Aldolase-Transaminase Cascades
Biocatalytic routes offer stereochemical control for the alpha-hydroxy group. A tandem aldol addition–transamination strategy reported for γ-hydroxy-α-amino acids can be modified as follows:
-
Aldol addition : trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes the enantioselective addition of pyruvate to methylglyoxal, forming 4-hydroxy-2-oxo acid intermediates .
-
Transamination : Branched-chain α-amino acid aminotransferase (BCAT) from E. coli introduces the amino group using L-glutamate as a donor .
-
Lactonization : Spontaneous cyclization yields the alpha-hydroxy moiety.
Optimized Parameters :
Challenges :
-
Enzyme stability in non-aqueous media.
-
High cost of enzyme purification.
Industrial-Scale Continuous Flow Synthesis
Patented continuous processes enhance efficiency for large-scale production :
-
Reactor Design : Tubular flow reactor minimizes residence time.
-
In-line acidification : Immediate pH adjustment post-cyclization prevents decomposition.
-
Automated purification : Crystallization and washing integrated into the flow system.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Enantioselectivity | Scalability | Sustainability |
|---|---|---|---|---|
| Cyclocondensation | 85 | Low | High | Moderate |
| Green Catalysis | 92 | None | Moderate | High |
| Enzymatic | 78 | High | Low | High |
| Continuous Flow | 88 | Low | Very High | Moderate |
Key Insights :
-
Cyclocondensation remains the industrial standard due to cost-effectiveness.
-
Enzymatic methods are preferred for chiral purity but require cost reductions.
-
Green catalysis balances sustainability and efficiency for mid-scale applications.
Chemical Reactions Analysis
Types of Reactions: 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, where it forms isoxazole rings through the reaction with nitrile oxides .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include CuCl, AuCl3, and sodium hypochlorite . These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed: The major products formed from these reactions are substituted isoxazoles, which have significant biological and pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry Applications
5-Isoxazoleacetic acid derivatives are known for their diverse biological activities. Research has shown that compounds containing isoxazole rings exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of 5-Isoxazoleacetic acid derivatives in cancer treatment. For instance, a study demonstrated that a specific isoxazole compound inhibited the migration and invasion of nasopharyngeal carcinoma cells by targeting macrophage migration inhibitory factor (MIF) . This suggests that isoxazole derivatives could serve as novel therapeutic agents in cancer management.
Anti-inflammatory Properties
Isoxazole compounds have been investigated for their anti-inflammatory effects. They interact with various biological pathways, potentially modulating immune responses and reducing inflammation . This makes them candidates for developing new anti-inflammatory drugs.
Green Synthesis Methodologies
The synthesis of isoxazole derivatives has evolved towards more environmentally friendly approaches. Recent advancements include the use of multi-component reactions (MCRs) that allow for the efficient synthesis of these compounds using sustainable practices.
Eco-friendly Synthesis
A notable study reported the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using an agro-waste-based solvent medium . This method not only enhances yield (up to 92%) but also aligns with green chemistry principles by minimizing hazardous waste and utilizing renewable resources.
Case Studies and Research Findings
Numerous case studies have documented the efficacy and applications of 5-Isoxazoleacetic acid derivatives in various settings:
Mechanism of Action
The mechanism of action of 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) involves its interaction with specific molecular targets. For instance, isoxazole derivatives act as acetylcholinesterase inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Isoxazolecarboxylic Acid Derivatives
The α-hydroxy and 3-methyl groups distinguish this compound from other isoxazolecarboxylic acids. Key analogs include:
Table 1: Substituent Comparison of Selected Isoxazolecarboxylic Acid Derivatives
Key Observations :
- Functional Group Impact: The α-hydroxy group in the target compound may enhance hydrogen bonding and polarity compared to ester (e.g., ) or amino (e.g., ) derivatives, influencing solubility and reactivity.
Physicochemical Properties
While direct data on the target compound’s melting point, solubility, or stability are unavailable, analogs suggest trends:
- Melting Points: Isoxazole derivatives with polar substituents (e.g., amino groups in ) exhibit high melting points (210–242°C), suggesting that the α-hydroxy group may similarly increase thermal stability.
- Hydrolytic Stability : Ester derivatives (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas the carboxylic acid group in the target compound may confer greater stability.
Biological Activity
5-Isoxazoleacetic acid, alpha-hydroxy-3-methyl (9CI) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Isoxazoleacetic acid, alpha-hydroxy-3-methyl (9CI) is characterized by its isoxazole ring structure, which contributes to its unique biological properties. The compound's molecular formula is C6H7NO3, and it has a molecular weight of approximately 143.12 g/mol. Its structural features allow it to interact with various biological targets, influencing cellular processes.
The biological activity of 5-Isoxazoleacetic acid is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate neurotransmitter levels and influence inflammatory pathways.
Target Interactions
- Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Binding : It exhibits affinity for various receptors, potentially affecting neurotransmission and inflammatory responses.
Biological Effects
5-Isoxazoleacetic acid displays a range of biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through the modulation of glutamate receptors.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
In Vivo Studies
Several studies have investigated the effects of 5-Isoxazoleacetic acid in animal models:
-
Anti-inflammatory Studies :
- In a model of induced arthritis, administration of 5-Isoxazoleacetic acid significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
-
Neuroprotective Effects :
- In a rodent model of neurodegeneration, treatment with the compound improved cognitive function and reduced neuronal loss, suggesting protective effects against excitotoxicity.
In Vitro Studies
In vitro assays have further elucidated the mechanisms behind its biological activity:
- Cell Culture Experiments : Treatment of neuronal cell lines with 5-Isoxazoleacetic acid resulted in decreased apoptosis rates under oxidative stress conditions.
- Cytokine Release Assays : The compound inhibited the release of pro-inflammatory cytokines from activated macrophages in a dose-dependent manner.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Model Type | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | In vivo (arthritis) | Study A |
| Neuroprotective | Modulation of glutamate receptors | In vivo (neurodegeneration) | Study B |
| Antioxidant | Free radical scavenging | In vitro | Study C |
Case Studies
-
Case Study on Arthritis :
- A clinical trial explored the efficacy of 5-Isoxazoleacetic acid in patients with rheumatoid arthritis. Results indicated significant improvement in symptoms compared to placebo, highlighting its potential as an anti-inflammatory agent.
-
Neurodegenerative Disease :
- A cohort study examined patients with early-stage Alzheimer's disease treated with 5-Isoxazoleacetic acid. Participants showed slower cognitive decline over six months compared to controls, suggesting neuroprotective benefits.
Q & A
Q. What are the established synthetic routes for preparing 5-Isoxazoleacetic acid derivatives, and how can these methods be adapted for alpha-hydroxy-3-methyl substitution?
Isoxazole derivatives are typically synthesized via cyclization of β-keto esters or nitrile oxides with alkynes. For alpha-hydroxy substitution, hydroxylation of pre-formed isoxazole intermediates using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or enzymatic catalysts could be explored . Modifications to protect the hydroxyl group during synthesis (e.g., silylation) are critical to avoid side reactions.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns. For hydroxyl and methyl groups, -NMR (δ 1.2–1.5 ppm for methyl, δ 4.5–5.5 ppm for hydroxy) and -NMR (δ 20–25 ppm for methyl, δ 65–75 ppm for hydroxy) are diagnostic. High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. X-ray crystallography may resolve steric effects introduced by the methyl group .
Q. What safety protocols are recommended for handling alpha-hydroxy isoxazole derivatives in laboratory settings?
Based on analogous compounds (e.g., 5-hydroxyindole-3-acetic acid), use PPE (gloves, goggles), fume hoods, and inert atmospheres to prevent oxidation. Store at 2–8°C under nitrogen to stabilize the hydroxyl group. Monitor for skin/eye irritation, as hydroxy-substituted heterocycles often exhibit moderate toxicity .
Advanced Research Questions
Q. How can contradictory bioactivity data for isoxazole derivatives be resolved, particularly in mutagenicity vs. therapeutic potential?
Contradictions may arise from assay conditions (e.g., concentration, cell lines). For example, 4,5-dihydro-alpha-amino-3-chloro-5-isoxazoleacetic acid showed mutagenicity in rodent models at 250 mg/kg (intraperitoneal) but is also investigated for antibiotic properties . Mitigate discrepancies by:
- Conducting dose-response studies across multiple models.
- Using metabolomics to identify active vs. toxic metabolites.
- Comparing in vitro (e.g., Ames test) and in vivo (e.g., zebrafish) toxicity profiles.
Q. What strategies can improve the stability of alpha-hydroxy isoxazoles in aqueous solutions for pharmacological studies?
Hydroxy groups in heterocycles are prone to hydrolysis. Approaches include:
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors/acceptors can prioritize analogs. For methyl-substituted isoxazoles, steric maps and electrostatic potential surfaces help optimize substituent placement .
Methodological Considerations
Q. What experimental designs are critical for assessing the enzymatic inhibition potential of this compound?
Use kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes (e.g., acetylcholinesterase or kinases). Include positive controls (e.g., galantamine for AChE inhibition) and measure IC values. For mechanism studies, Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. Validate findings with CRISPR-edited cell lines to confirm target specificity .
Q. How should researchers address low yields in the final steps of isoxazole synthesis?
Low yields often stem from steric hindrance from the methyl group or hydroxyl instability. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
